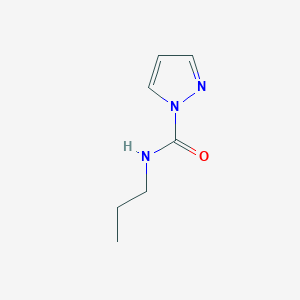
n-Propyl-1h-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl-1h-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-1h-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is widely used . This method offers high yields and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
n-Propyl-1h-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1H-Pyrazole-1-carboxamidine
- 3-Aminopyrazoles
- 4-Aminopyrazoles
- 5-Aminopyrazoles
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11) |
Clave InChI |
QHKYPGLTRMUGNT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

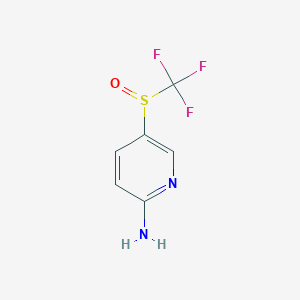
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

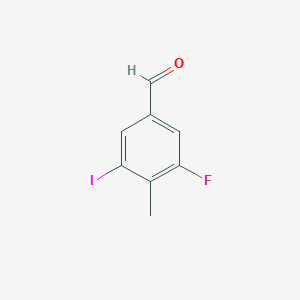


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
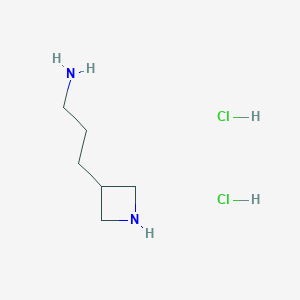
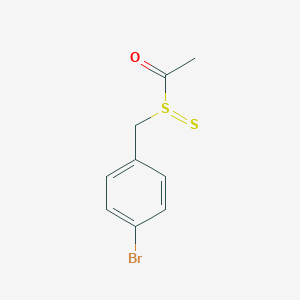
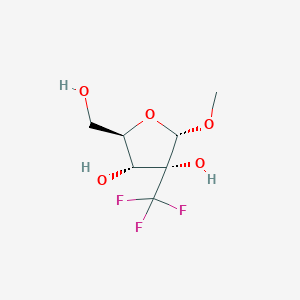
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

